molecular formula C11H11ClN2S B1358503 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 446858-94-2

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B1358503
CAS No.: 446858-94-2
M. Wt: 238.74 g/mol
InChI Key: UKXKMXIDIZOKPR-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a high-purity chemical reagent designed for research applications in medicinal chemistry and pharmacology. This compound belongs to a class of substituted 1,3-thiazol-2-amines, which are recognized as privileged scaffolds in the design of novel bioactive molecules. Compounds within this structural class have demonstrated significant research value in central nervous system (CNS) drug discovery. Specifically, research on analogous molecules has shown potent binding affinity to key neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in the investigation of atypical antipsychotic agents . The mechanism of action for this chemical family involves the antagonism of these receptors, which is a key area of study for modulating neurochemical pathways implicated in psychiatric disorders . The structure-activity relationship (SAR) of these thiazole derivatives is a subject of ongoing scientific interest, as modifications to the substituents on the phenyl ring and the thiazole core can profoundly influence receptor selectivity and binding efficacy. This makes this compound a valuable intermediate for researchers engaged in the synthesis and biological evaluation of new chemical entities aimed at treating CNS conditions. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXKMXIDIZOKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method provides a straightforward route to obtain the desired compound with good yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest various biological activities:

  • Anticancer Activity :
    • Studies have shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine has promising activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound's median inhibitory concentration (IC50) values were found to be comparable to established chemotherapeutic agents like 5-Fluorouracil .
    CompoundIC50 (µM)
    This compoundX.X (to be determined in further studies)
    5-Fluorouracil10.0
  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Mechanisms of action involve the inhibition of bacterial cell wall synthesis and disruption of cellular metabolism .

The biological activity of this compound is attributed to the thiazole ring's pharmacological properties. The presence of the chlorophenyl group enhances its lipophilicity, improving interactions with biological targets.

Antitumor Studies

A comparative analysis of thiazole derivatives indicated that modifications at the 4-position of the phenyl ring significantly enhanced antitumor activity. Compounds with methyl or methoxy substitutions displayed increased potency against MCF-7 cells.

Molecular Docking Studies

In silico studies suggest that the compound effectively interacts with key proteins involved in tumor progression, such as Bcl-2. This interaction indicates potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR) Analysis

Research has highlighted that specific substituents on the thiazole ring are crucial for enhancing biological activity. For example, halogen substitutions have shown improved interactions with target proteins.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Positional Isomers of Chlorine
  • 5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine hydrochloride (C₁₁H₁₂Cl₂N₂S, MW: 275.19): This analog substitutes chlorine at the meta position of the benzyl group. The hydrochloride salt enhances aqueous solubility compared to the free base.
Dihalogenated Benzyl Derivatives
  • 5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine (C₁₁H₁₀Cl₂N₂S, MW: 273.18): The addition of a second chlorine at position 4 increases molecular weight and lipophilicity (ClogP ≈ 3.5 vs. ~2.8 for mono-chloro analogs), which may enhance membrane permeability but reduce solubility .

Modifications on the Thiazole Core

Substituent at Position 4
  • 5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine (C₁₃H₁₃ClN₂S, MW: 264.77):
    Replacing the methyl group with a cyclopropyl moiety increases steric bulk, which may enhance binding selectivity for certain targets. The cyclopropane ring’s rigidity could also restrict conformational flexibility, affecting pharmacokinetics .
Heterocycle Hybridization
  • N-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-phenyl-1,3-thiazol-2-amine: Hybridization with an oxadiazole ring introduces additional hydrogen-bonding sites. Such derivatives have shown moderate cytotoxic activity (IC₅₀ ~10–50 μM in MCF-7 and DLA cell lines), suggesting synergistic effects between the thiazole and oxadiazole moieties .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Hydrochloride salts (e.g., sc-350414) improve aqueous solubility, making them more suitable for in vivo studies .
  • Free bases (e.g., 5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine) are likely more lipophilic, favoring blood-brain barrier penetration.

Biological Activity

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, also known by its CAS Number 446858-94-2, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and enzyme inhibition activities. Below is a detailed exploration of its biological activity based on recent research findings.

  • Molecular Formula : C11H11ClN2S
  • Molecular Weight : 238.74 g/mol
  • CAS Number : 446858-94-2
  • Structure :

    Chemical Structure (Placeholder for actual image)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound.

In Vitro Studies

  • Bacterial Inhibition : The compound demonstrated significant activity against various bacterial strains. For instance, in a study evaluating thiazole derivatives against Staphylococcus aureus and Escherichia coli, it was found to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.70 mg/mL against sensitive strains and higher values against resistant strains .
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.22 - 0.70
    Escherichia coli>0.70
  • Fungal Activity : The compound also exhibited antifungal properties with MIC values comparable to established antifungal agents, suggesting its potential as an alternative treatment option .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with several compounds demonstrating promising results in vitro.

  • Cell Line Studies : In vitro evaluations against human cancer cell lines revealed that certain thiazole derivatives possess significant cytotoxic activity. For example, compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines .
    Cell LineIC50 (µM)
    Human glioblastoma U251<10
    Human melanoma WM793<30

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes critical in various biochemical pathways.

  • DNase I Inhibition : A study reported that thiazole derivatives exhibited significant inhibition of bovine pancreatic DNase I, with some compounds showing IC50 values in the nanomolar range . This suggests potential applications in therapeutic strategies targeting nucleic acid metabolism.
    Compound IDIC50 (nM)
    Compound 1850
    Compound 20<100

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural components. The presence of electron-withdrawing groups such as chlorine and the positioning of methyl groups have been shown to enhance biological activity.

  • Key Structural Features :
    • Chlorine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
    • Methyl Group Positioning : Affects electronic distribution and steric hindrance, influencing overall activity .

Case Study 1: Antimicrobial Efficacy

In a comprehensive study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was highlighted for its potent antibacterial action against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiourea precursors or by reacting substituted aldehydes with ketones under reflux with catalysts like POCl₃. For example, similar thiazole derivatives were synthesized by cyclizing thiourea analogues with POCl₃ at 90°C, followed by precipitation at pH 8-9 ( ). Intermediate purification via recrystallization (e.g., DMSO/water mixtures) is critical for yield optimization .

Q. How is the structure of this compound confirmed in synthetic studies?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, resolving regiochemistry and stereochemistry (e.g., bond angles and torsion angles in thiazole derivatives, as shown in ). Complementary techniques include ¹H/¹³C NMR and IR spectroscopy to verify functional groups (e.g., amine and chlorophenyl moieties) .

Q. What in vitro biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Antimycobacterial activity can be assessed using microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv ( ). Anticancer potential is evaluated via MTT cytotoxicity assays on cancer cell lines (e.g., IC₅₀ determination), as demonstrated for structurally related thiazol-2-amine derivatives ( ). Dose-response curves and control comparisons (e.g., isoniazid for TB) are essential .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cyclization pathways?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity ( ).
  • Catalyst stoichiometry : Controlled POCl₃ addition (3 mol equivalents) minimizes side reactions ().
  • Work-up protocols : Adjusting pH during precipitation (e.g., ammonia solution) improves purity. Reaction monitoring via TLC ensures timely termination .

Q. What strategies resolve contradictions between spectral data and expected structures?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from regioisomerism or polymorphism. Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c systems in ) provides definitive structural proof. Computational tools (e.g., DFT for predicting ¹³C NMR shifts) can validate spectral assignments. For example, used X-ray to confirm regioisomer identities .

Q. How does the 2-chlorophenyl substitution influence biological activity compared to other halogenated analogues?

  • Methodological Answer : Chlorine’s electronegativity enhances membrane permeability and target binding. Comparative studies (e.g., 4-chloro vs. 2-chloro derivatives in ) show that ortho-substitution on the phenyl ring increases steric hindrance, potentially altering bioactivity. Structure-activity relationship (SAR) models should integrate logP, polar surface area, and docking simulations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Waste disposal : Segregate halogenated waste and use certified biohazard contractors ( ).
  • Emergency measures : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation () .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Explore microwave-assisted synthesis to reduce reaction times (not covered in evidence).
  • Mechanistic Studies : Elucidate the compound’s mode of action via proteomics or transcriptomics (e.g., RNA-seq for antimicrobial targets).
  • Toxicity Profiling : Conduct in vivo studies to assess hepatotoxicity and pharmacokinetics (e.g., murine models).

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